ML221

描述

ML221 是一种有效的阿朴林受体 (APJ) 功能性拮抗剂。 它抑制阿朴林-13 介导的 APJ 激活,在 cAMP 测定中 IC50 值为 0.70 μM,在 β-arrestin 测定中 IC50 值为 1.75 μM 。该化合物主要用于研究目的,并在多个科学领域显示出巨大潜力。

准备方法

ML221 的合成涉及多个步骤,包括关键中间体的形成及其随后的反应。详细的合成路线和反应条件通常是制造商的专有信息。 已知该化合物通过一系列涉及嘧啶和吡喃酮衍生物的有机反应合成 。工业生产方法未公开,但可能涉及针对大规模生产优化这些合成路线。

化学反应分析

科学研究应用

Case Study: Neuropathic Pain Alleviation

A study highlighted that a single injection of ML221 significantly reduced pain hypersensitivity seven days post-surgery. The treatment downregulated phosphorylated extracellular signal-related kinase (ERK) in the spinal cord, indicating a potential pathway through which this compound exerts its analgesic effects .

| Dosage (µg) | Effect on Mechanical Allodynia | Effect on Heat Hyperalgesia |

|---|---|---|

| 1 | No significant effect | No significant effect |

| 3 | Transient reduction | Transient reduction |

| 10 | Significant reduction | Significant reduction |

| 30 | Marked reduction | Marked reduction |

Inhibition of Tumor Growth

This compound has demonstrated potential as a therapeutic agent in cancer treatment by inhibiting tumor proliferation and angiogenesis. In cholangiocarcinoma models, this compound treatment led to decreased tumor growth and reduced expression of key angiogenic factors such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMP-2, MMP-9) .

Case Study: Cholangiocarcinoma

In vitro studies revealed that this compound effectively inhibited cell proliferation and angiogenesis in cholangiocarcinoma cells. In vivo experiments using xenograft models showed that this compound significantly reduced tumor size compared to controls, suggesting its potential as a targeted therapy for this type of cancer .

| Treatment Group | Tumor Size Reduction (%) | VEGF Expression |

|---|---|---|

| Control | 0 | High |

| This compound | 45 | Low |

Prevention of Pathological Angiogenesis

This compound has been investigated for its role in preventing pathological retinal angiogenesis associated with ischemic retinopathy. Studies indicated that this compound administration inhibited endothelial cell proliferation without affecting VEGF expression levels .

Case Study: Ischemic Retinopathy

In an oxygen-induced retinopathy model, mice treated with this compound exhibited enhanced recovery of normal retinal vasculature and reduced vascular tortuosity compared to control groups. This suggests that targeting the apelin-APJ signaling pathway may offer a novel approach for treating retinal disorders .

| Treatment Group | Vascular Tortuosity Score | Endothelial Cell Proliferation (%) |

|---|---|---|

| Control | 8 | 100 |

| This compound | 3 | 30 |

作用机制

ML221 通过与阿朴林受体 (APJ) 结合并抑制其被阿朴林-13 激活发挥作用。 这种抑制阻止了 β-arrestin 的募集以及随后下游信号通路的激活,包括 cAMP 通路 。 其作用机制中涉及的分子靶标和通路包括阿朴林受体、β-arrestin 和各种细胞内信号分子,如 ERK1/2 和 Akt .

相似化合物的比较

与其他类似化合物相比,ML221 对阿朴林受体的选择性很高,这使其独树一帜。 它对密切相关的血管紧张素 II 1 型受体的选择性超过 37 倍 。类似的化合物包括:

CMF019: 一种具有 G 蛋白偏向性的阿朴林受体强效激动剂.

ELA-11: 一种高亲和力的阿朴林受体激动剂.

(2R,3S)-Azelaprag: 一种阿朴林受体激动剂,用于治疗各种心血管疾病.

This compound 凭借其强大的拮抗活性及其高选择性而脱颖而出,使其成为研究和潜在治疗应用的宝贵工具。

生物活性

Levoglucosenone (LGO) is a chiral compound derived from the pyrolysis of cellulose-rich biomass, such as wood chips and agricultural waste. Its unique structural features and reactivity make it an attractive scaffold for the development of biologically active compounds. This article provides a comprehensive overview of the biological activities associated with LGO, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

LGO is characterized by its bicyclic structure, which contains multiple reactive functional groups. The chirality at C1 and C5 positions enhances its utility in stereoselective synthesis, allowing for the creation of diverse derivatives with potential biological applications .

Anticancer Activity

LGO and its derivatives have been extensively studied for their anticancer properties. Research indicates that certain LGO derivatives exhibit significant anti-proliferative effects against various cancer cell lines, including lung and colon cancers. For instance, a study demonstrated that specific LGO derivatives inhibited the growth of MDA-MB-231 cells, a breast cancer cell line, particularly in cells with mutant p53 .

Table 1: Anticancer Activity of Levoglucosenone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| LGO-Derivative A | MDA-MB-231 | 15 | Inhibition of Ras activation |

| LGO-Derivative B | HCT116 (Colon) | 20 | Induction of apoptosis |

| LGO-Derivative C | A549 (Lung) | 10 | Cell cycle arrest |

Antimicrobial Properties

In addition to anticancer activity, LGO has shown promising antimicrobial properties. Various studies have reported that certain derivatives possess potent antimicrobial effects against a range of pathogens. For example, one derivative demonstrated selective inhibition against tumor-associated carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .

Table 2: Antimicrobial Activity of Levoglucosenone Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Target Enzyme |

|---|---|---|---|

| LGO-Derivative D | Staphylococcus aureus | 8 µg/mL | Carbonic Anhydrase IX |

| LGO-Derivative E | Escherichia coli | 16 µg/mL | Carbonic Anhydrase VIII |

The mechanisms through which LGO exerts its biological effects are varied. Research has highlighted several pathways:

- Ras Activation Inhibition : Some derivatives inhibit the nucleotide exchange process on Ras proteins, which are critical in cell signaling pathways related to growth and proliferation .

- Apoptosis Induction : Certain compounds derived from LGO have been shown to induce apoptosis in cancer cells through various signaling pathways .

- Cell Cycle Arrest : Some derivatives can cause cell cycle arrest at specific phases, preventing cancer cell proliferation .

Case Studies

-

Study on Anticancer Activity :

A study conducted by Delbart et al. (2022) explored a series of LGO derivatives designed to inhibit Ras activation. The results indicated significant cytotoxicity against multiple cancer cell lines, suggesting that these compounds could serve as potential therapeutic agents in cancer treatment . -

Antimicrobial Screening :

In another study focusing on antimicrobial properties, several LGO derivatives were screened against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited selective inhibition against key pathogenic strains, supporting their potential use in developing new antimicrobial agents .

属性

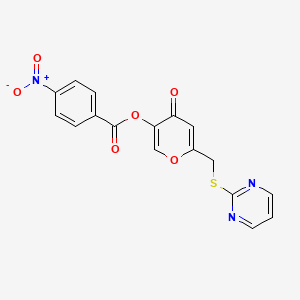

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-6-1-7-19-17)25-9-15(14)26-16(22)11-2-4-12(5-3-11)20(23)24/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASIRTUMPRQVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。